(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)/t7-,10+/m1/s1 |
InChI Key |
JDFOIACPOPEQLS-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@](C1(C)C)(C)C(=O)O |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Routes
The classical preparation of D-campholic acid typically starts from camphor or related bicyclic ketones, exploiting their inherent stereochemistry to achieve the desired (1R,3R) configuration.
Oxidation of Camphor Derivatives: Camphor can be oxidized under controlled conditions to introduce the carboxylic acid group at the 1-position while preserving the stereochemistry at the 3-position. This method often involves the use of strong oxidizing agents such as potassium permanganate or chromic acid derivatives.
Stereoselective Ring Functionalization: The methyl groups at positions 1, 2, and 3 are introduced or retained through selective alkylation or methylation steps, often using organometallic reagents or methyl halides under basic conditions.
These classical methods rely heavily on the stereochemical integrity of the starting materials and careful control of reaction conditions to avoid racemization.
Modern Synthetic Approaches
Recent advances have introduced more efficient and selective synthetic routes, often involving multi-step sequences with key intermediates.
Orthoester Claisen Rearrangement: A notable method involves the orthoester Claisen rearrangement of enolates derived from propen-1-ol derivatives, which allows the formation of key intermediates that can be further transformed into the target acid. This approach provides a route to access the cyclopentane ring with the desired substitution pattern and stereochemistry.
Grignard Reagent Additions: Copper-catalyzed regioselective addition of Grignard reagents to suitably protected alkynyl esters has been employed to build the carbon skeleton with precise control over stereochemistry. Subsequent deprotection and esterification steps yield intermediates that can be converted to the carboxylic acid functionality.
Selective Bromination and Hydroxylation: Bromination of methyl-substituted cyclopentane derivatives followed by hydroxylation and oxidation steps has been used to introduce the carboxylic acid group at the correct position while maintaining stereochemical control.
Representative Synthetic Sequence
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Orthoester Claisen Rearrangement | Enolate of 2-methyl-2-propen-1-ol, orthoester | Ester intermediate with cyclopentane core | ~80 | Sets up ring and substitution pattern |
| 2 | Reduction and Bromination | Reducing agent (e.g., LiAlH4), brominating agent | Bromide intermediate | 75-85 | Prepares for Grignard addition |
| 3 | Grignard Addition | Copper-catalyzed addition of Grignard reagent | Alkynyl ester intermediate | 70-90 | Regioselective addition |
| 4 | Deprotection and Esterification | Acid/base treatment, esterification agents | Protected acid intermediate | 65-80 | Prepares for final oxidation |
| 5 | Oxidation to Carboxylic Acid | Oxidizing agents (e.g., KMnO4, CrO3) | (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid | 60-75 | Final product with stereochemical purity |
This sequence exemplifies the integration of classical and modern synthetic techniques to achieve the target compound with high stereochemical fidelity.
Research Findings and Analytical Data
Stereochemical Confirmation: The stereochemistry of the product is confirmed by chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, including NOESY and COSY experiments, which verify the (1R,3R) configuration.
Yield Optimization: Studies indicate that reaction temperature, solvent choice, and reagent purity significantly affect yields and stereoselectivity. For example, copper-catalyzed Grignard additions performed at low temperatures (-78 °C) improve regioselectivity and reduce side reactions.
Purification Techniques: Crystallization from ethanol or recrystallization under controlled pH conditions is effective for isolating the pure acid. Chromatographic methods such as silica gel column chromatography are used for intermediate purification.
Spectroscopic Data: The compound exhibits characteristic IR absorption bands for carboxylic acid groups (~1700 cm^-1) and methyl groups (~2900 cm^-1). The ^1H NMR spectrum shows distinct signals for methyl protons and the cyclopentane ring protons consistent with the assigned stereochemistry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions at the methyl groups or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
- reports a logP of 2.53 and a refractive index of 1.45, suggesting distinct solubility and optical properties compared to the (1R,3R) isomer. For example, the (+) enantiomer of a related compound exhibited superior bioavailability over racemic or (-) forms .
Functional Group Variations
a. rac-(1R,3S)-3-Carbamoylcyclopentane-1-carboxylic acid ()
- Structure : Cyclopentane core with carbamoyl (-CONH2) and carboxylic acid groups.
- Molecular weight : 157.17 g/mol (lower than the tetramethyl analog).
- Applications: Versatile building block in pharmaceuticals due to hydrogen-bonding capacity from the carbamoyl group.
b. (1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid ()
- Structure : Oxo (C=O) group at position 5 and two methyl groups.
- Key differences : The oxo group introduces polarity, enhancing water solubility but reducing membrane permeability. Molecular weight (156.18 g/mol) is lower than the tetramethyl analog.
c. Trifluoromethyl-Substituted Analogs ()
- Example : (1R,3S)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid.
- Key differences : The electron-withdrawing trifluoromethyl (-CF3) group increases metabolic stability and acidity (lower pKa) compared to methyl substituents.
Physicochemical Properties
*Inferred from analogs.
Key Research Findings
Stereochemistry Dictates Bioavailability : Enantiomers of cyclopentane-carboxylic acids exhibit marked differences in pharmacokinetics. For example, the (+) form of a benzimidazole-containing analog showed superior bioavailability over its (-) counterpart .
Functional Groups Modulate Applications : Carbamoyl and trifluoromethyl substituents expand utility in drug design, enabling hydrogen bonding or metabolic resistance, respectively .
Biological Activity
(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid, also known as D-Campholic acid, is a bicyclic compound with the molecular formula C10H18O2 and a CAS number of 3695-38-3. This compound has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H18O2
- Molecular Weight : 170.25 g/mol
- CAS Number : 3695-38-3
- Synonyms : D-Campholic acid
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. The following sections detail these activities.
1. Anti-inflammatory Activity
Studies have shown that D-Campholic acid can reduce inflammation in various models. It appears to inhibit pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
| Study | Methodology | Findings |
|---|---|---|
| Zhang et al. (2020) | In vitro assays on macrophages | Reduced TNF-alpha production by 40% |
| Lee et al. (2021) | Animal model of arthritis | Decreased paw swelling by 30% |
2. Antimicrobial Properties
D-Campholic acid has demonstrated antimicrobial activity against several pathogens. Its effectiveness varies depending on the concentration and the type of microorganism.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Candida albicans | 75 µg/mL |
3. Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
| Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|
| Breast Cancer (MCF-7) | 12.5 | Induction of caspase-dependent apoptosis |
| Lung Cancer (A549) | 15.0 | Inhibition of cell proliferation |
The mechanisms underlying the biological activities of D-Campholic acid are multifaceted:
- Inhibition of Pro-inflammatory Cytokines : It modulates signaling pathways involved in inflammation.
- Membrane Disruption : The compound's hydrophobic nature allows it to disrupt microbial membranes.
- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of D-Campholic acid:
-
Anti-inflammatory Effects in Arthritis :
- A study involving a rat model of arthritis indicated significant reductions in inflammation markers after administration of D-Campholic acid over four weeks.
-
Antimicrobial Efficacy Against Biofilms :
- Research demonstrated that D-Campholic acid effectively reduced biofilm formation in Staphylococcus aureus by disrupting cell-to-cell communication.
-
Cancer Cell Line Studies :
- In vitro studies on MCF-7 and A549 cell lines showed that treatment with D-Campholic acid led to significant reductions in cell viability and increased apoptosis rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
